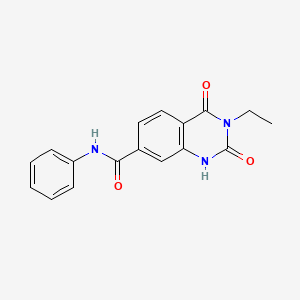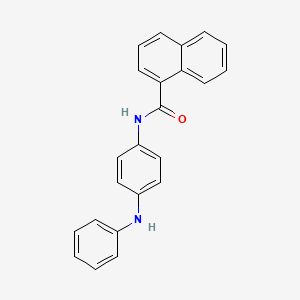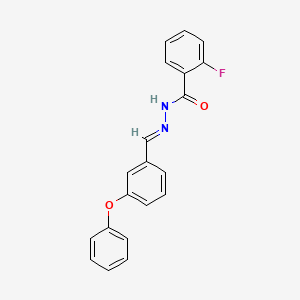![molecular formula C14H18ClFN2O3S B5886367 N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is widely used in scientific research. This compound is specifically designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across cell membranes. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR function and its potential therapeutic applications in cystic fibrosis and other related diseases.
作用機序
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 acts as a specific inhibitor of this compound by binding to a specific site on the protein and preventing its activation. This inhibition results in the reduction of ion transport across cell membranes, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have various biochemical and physiological effects, including the inhibition of this compound-mediated chloride secretion in epithelial cells, the modulation of airway surface liquid volume, and the regulation of mucus viscosity. These effects have been extensively studied in various in vitro and in vivo models.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has several advantages as a research tool, including its high specificity and potency, its ability to inhibit this compound function in various cell types and tissues, and its compatibility with various experimental techniques. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has opened up new avenues for research in the field of cystic fibrosis and related diseases. Some of the future directions for research include the development of more potent and specific this compound inhibitors, the identification of novel therapeutic targets for this compound modulation, and the evaluation of the efficacy and safety of this compound modulators in clinical trials.
In conclusion, this compound(inh)-172 is a valuable research tool that has contributed significantly to our understanding of this compound function and its potential therapeutic applications. Its use in scientific research will continue to advance our knowledge of cystic fibrosis and related diseases and pave the way for the development of new treatments.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 involves several steps, including the reaction between 3-chloro-4-fluoroaniline and 2-oxo-2-(1-piperidinyl)ethylmethanesulfonate, followed by purification and characterization. The detailed synthesis method has been described in various research articles and patents.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has been widely used in scientific research to study the role of this compound in various physiological and pathological processes. It has been used to investigate the molecular mechanisms underlying this compound dysfunction in cystic fibrosis and other related diseases, as well as to screen potential therapeutic compounds that can modulate this compound function.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18(11-5-6-13(16)12(15)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYOYONQHWSFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)


![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)
